
1H-Inden-1-one,2,3-dihydro-6,7-dihydroxy-4-nitro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-one,2,3-dihydro-6,7-dihydroxy-4-nitro-(9CI) is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a nitro group and two hydroxyl groups on the indenone framework. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
The synthesis of 1H-Inden-1-one,2,3-dihydro-6,7-dihydroxy-4-nitro-(9CI) can be achieved through several synthetic routes. One common method involves the nitration of 1H-Inden-1-one,2,3-dihydro-6,7-dihydroxy, followed by purification and isolation of the desired product. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. For example, the use of specific catalysts and controlled temperature conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1H-Inden-1-one,2,3-dihydro-6,7-dihydroxy-4-nitro-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the nitro group can yield amines, which are valuable in pharmaceutical applications.
Scientific Research Applications
1H-Inden-1-one,2,3-dihydro-6,7-dihydroxy-4-nitro-(9CI) has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one,2,3-dihydro-6,7-dihydroxy-4-nitro-(9CI) involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can form hydrogen bonds with proteins, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
1H-Inden-1-one,2,3-dihydro-6,7-dihydroxy-4-nitro-(9CI) can be compared with other similar compounds such as:
1H-Inden-1-one,2,3-dihydro-6,7-dihydroxy: Lacks the nitro group, resulting in different reactivity and applications.
1H-Inden-1-one,2,3-dihydro-4-nitro: Lacks the hydroxyl groups, affecting its hydrogen bonding capabilities and biological activity.
1H-Inden-1-one,2,3-dihydro-6,7-dimethoxy-4-nitro: The methoxy groups alter the electronic properties and reactivity of the compound.
Properties
CAS No. |
148050-55-9 |
|---|---|
Molecular Formula |
C9H7NO5 |
Molecular Weight |
209.157 |
IUPAC Name |
6,7-dihydroxy-4-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H7NO5/c11-6-2-1-4-5(10(14)15)3-7(12)9(13)8(4)6/h3,12-13H,1-2H2 |
InChI Key |
CTSJQBXYWBKRNW-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C2=C1C(=CC(=C2O)O)[N+](=O)[O-] |
Synonyms |
1H-Inden-1-one,2,3-dihydro-6,7-dihydroxy-4-nitro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


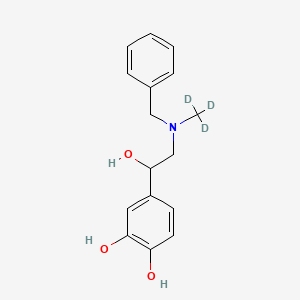
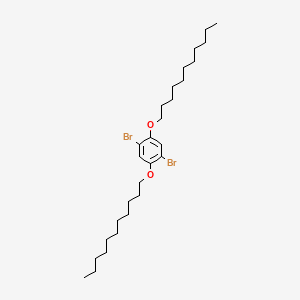
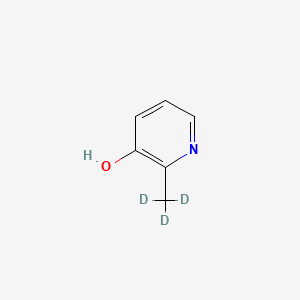
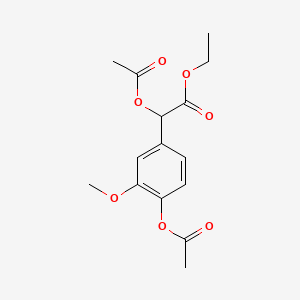

![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B589711.png)

![(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B589714.png)
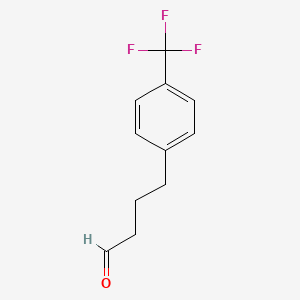
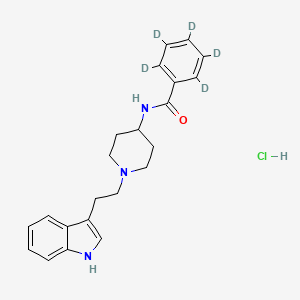
![13-Chloro-2-[1-[[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidin-1-yl]methyl]pyridin-3-yl]methyl]-2,2,6,6-tetradeuteriopiperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B589722.png)
![7-Benzyl-2,7-diazaspiro[3.5]nonane](/img/structure/B589724.png)
